molecular formula C17H15NO B14315548 3-Benzyl-1-methylquinolin-2(1H)-one CAS No. 110229-46-4

3-Benzyl-1-methylquinolin-2(1H)-one

Cat. No.: B14315548
CAS No.: 110229-46-4
M. Wt: 249.31 g/mol
InChI Key: KWABMRZWYYTMOZ-UHFFFAOYSA-N
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Description

3-Benzyl-1-methylquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a benzyl group at the 3-position and a methyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-methylquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzophenone with benzyl chloride in the presence of a base can yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-methylquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    2-Methylquinoline: A derivative with a methyl group at the 2-position.

    3-Benzylquinoline: A derivative with a benzyl group at the 3-position.

Uniqueness

3-Benzyl-1-methylquinolin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzyl and methyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets.

Properties

CAS No.

110229-46-4

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

3-benzyl-1-methylquinolin-2-one

InChI

InChI=1S/C17H15NO/c1-18-16-10-6-5-9-14(16)12-15(17(18)19)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3

InChI Key

KWABMRZWYYTMOZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C(C1=O)CC3=CC=CC=C3

Origin of Product

United States

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